

# A Comparative Guide to Alintegimod and Other LFA-1 Activators in Oncology

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The activation of Lymphocyte Function-Associated Antigen-1 (LFA-1), a key integrin in the immune system, presents a promising strategy to enhance anti-tumor immunity. By promoting T-cell activation, trafficking, and infiltration into the tumor microenvironment, LFA-1 activators have the potential to overcome resistance to existing immunotherapies. This guide provides a comparative analysis of **Alintegimod** (7HP349), a clinical-stage LFA-1 activator, and other preclinical small-molecule activators, with a focus on their mechanism of action, performance in experimental models, and available quantitative data.

# Introduction to LFA-1 Activation in Cancer Immunotherapy

LFA-1, also known as  $\alpha L\beta 2$  integrin, is exclusively expressed on leukocytes and plays a critical role in mediating intercellular adhesion.[1] Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) and endothelial cells is essential for the formation of the immunological synapse, T-cell co-stimulation, and leukocyte extravasation into tissues.[2] In the context of cancer, activating LFA-1 on tumor-infiltrating lymphocytes can enhance their ability to recognize and kill cancer cells.[2]

## Alintegimod (7HP349): A Dual LFA-1 and VLA-4 Activator







**Alintegimod** is an orally bioavailable, first-in-class small molecule that acts as an allosteric activator of both LFA-1 (integrin  $\alpha L\beta 2$ ) and Very Late Antigen-4 (VLA-4; integrin  $\alpha 4\beta 1$ ).[3][4] This dual activity is significant as both integrins are crucial for immune cell trafficking and activation.[3] Developed by 7 Hills Pharma, **Alintegimod** is currently in Phase 1b/2a clinical trials for patients with solid tumors resistant to anti-PD-1 therapy.[2][5][6][7][8][9]

Mechanism of Action: **Alintegimod** allosterically activates LFA-1 and VLA-4, promoting their high-affinity state and enhancing their binding to their respective ligands, ICAM-1 and VCAM-1. [3][4] This enhanced adhesion facilitates several key steps in the cancer immunity cycle:

- T-cell Priming and Activation: By strengthening the interaction between T-cells and APCs.[5]
- T-cell Trafficking and Infiltration: By promoting the adhesion of T-cells to the tumor vasculature and their subsequent migration into the tumor microenvironment.[5]

The following diagram illustrates the proposed signaling pathway of LFA-1 activation and its role in T-cell activation.





LFA-1 Signaling Pathway in T-Cell Activation





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. cellbiolabs.com [cellbiolabs.com]
- 2. First Patient in Phase 1b/2a Clinical Trial for Alintegimod Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 3. Alintegimod (7HP-349) | Integrin | 1378535-08-0 | Invivochem [invivochem.com]
- 4. Facebook [cancer.gov]
- 5. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a [globenewswire.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a Clinical Trial Testing Alintegimod Against aPD-1-resistant Solid Tumors BioSpace [biospace.com]
- 8. Alintegimod by 7 Hills Pharma for Hepatocellular Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 9. texasheart.org [texasheart.org]
- To cite this document: BenchChem. [A Comparative Guide to Alintegimod and Other LFA-1
  Activators in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12399455#alintegimod-vs-other-lfa-1-activators-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com